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5-azido-2-methyl-1H-indole

Cat. No.: B8606907
M. Wt: 172.19 g/mol
InChI Key: MKEGDCIFERWRFU-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Core in Contemporary Organic Chemistry and Chemical Biology

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of contemporary organic and medicinal chemistry. bhu.ac.inbyjus.com This structural motif is not merely an academic curiosity; it is a prevalent scaffold in a vast array of natural products and pharmacologically active compounds. bhu.ac.in Many indole-containing molecules exhibit significant biological activities, serving as the core structure for drugs with anticancer, anti-inflammatory, and antimicrobial properties. The essential amino acid tryptophan, for instance, features an indole ring and is a biosynthetic precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. bhu.ac.in The rich electronic nature of the indole ring system makes it a versatile building block in synthesis, amenable to a variety of chemical modifications. bhu.ac.in

Role of the Azido (B1232118) Group in Contemporary Chemical Synthesis and Bioorthogonal Functionalization

The azido group (-N₃) is a compact, high-energy functional group that has become indispensable in modern chemical synthesis. Its utility stems from its unique reactivity profile. Azides can be readily introduced into molecules and participate in a range of powerful transformations. organic-chemistry.org One of the most significant applications of the azido group is in "click chemistry," a concept introduced by K. Barry Sharpless. organic-chemistry.orgsci-hub.se Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) provide highly efficient and selective methods for forming stable triazole linkages. organic-chemistry.orgsci-hub.se This reliability has made azides crucial tools in drug discovery, chemical biology, and materials science. Furthermore, the azide (B81097) group is a key player in bioorthogonal chemistry, which involves chemical reactions that can be performed in living systems without interfering with native biological processes. researchgate.net This has enabled the labeling and tracking of biomolecules in their natural environment.

Structural Specificity of 5-Azido-2-methyl-1H-indole: A Targeted Research Focus

The compound this compound combines the biologically relevant 2-methylindole (B41428) core with the synthetically versatile azido group at the 5-position. This specific arrangement of functional groups makes it a molecule of significant interest for targeted research. The methyl group at the 2-position can influence the electronic properties and steric environment of the indole ring, while the azido group at the 5-position of the benzene ring portion of the indole opens up possibilities for a range of chemical modifications, particularly through cycloaddition reactions. This strategic placement allows for the potential development of novel indole-based compounds with tailored properties and applications, for instance, as building blocks for more complex molecules or as probes in chemical biology. Research on related structures, such as 5-substituted-2-(4-azidophenyl)-1H-indoles, has pointed towards applications like the development of selective enzyme inhibitors. mdpi.comnih.gov The synthesis and reactivity of this compound itself have been specifically investigated to create functionalized molecules for biological evaluation. sigmaaldrich.com

Data on this compound

PropertyValueSource
Molecular Formula C₉H₈N₄ sigmaaldrich.com
Molecular Weight 172.19 g/mol
Appearance Light brown solid sigmaaldrich.com
Melting Point 57 – 60 °C sigmaaldrich.com

Spectroscopic Data of this compound

TypeDataSource
¹H NMR (600 MHz, d₆-DMSO) δ 11.025 (s, 1H, N-H), 7.295-7.281 (d, J = 8.4, 1H, indole-7H), 7.131-7.127 (d, J = 2.4, 1H, indole-4H), 6.737-6.719 (dd, J₁ = 8.4, J₂ = 2.4, 1H, indole-6H), 6.108-6.106 (d, J = 1.2, 1H, indole-3H), 2.369 (s, 1H, methyl) sigmaaldrich.com
¹³C NMR (150 MHz, d₆-DMSO) δ 137.5, 133.9, 130.0, 129.5, 111.7, 111.6, 108.5, 99.0, 13.4 sigmaaldrich.com
Infrared (IR) (film) 3409 cm⁻¹, 2111 cm⁻¹ (aryl-azide) sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4 B8606907 5-azido-2-methyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

5-azido-2-methyl-1H-indole

InChI

InChI=1S/C9H8N4/c1-6-4-7-5-8(12-13-10)2-3-9(7)11-6/h2-5,11H,1H3

InChI Key

MKEGDCIFERWRFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)N=[N+]=[N-]

Origin of Product

United States

Mechanistic Insights into the Reactivity of 5 Azido 2 Methyl 1h Indole

Reaction Pathways of the Azido (B1232118) Moiety

The azido group (-N₃) is a versatile functional group known for its unique reactivity, primarily involving the release of dinitrogen gas (N₂), a thermodynamically favorable process.

Thermal and Photo-Induced Decomposition Mechanisms

Aryl azides, including 5-azido-2-methyl-1H-indole, can be decomposed by heat or light to generate highly reactive nitrene intermediates.

Thermal Decomposition: The thermal decomposition of aromatic azides proceeds through the extrusion of N₂ to form a singlet nitrene in the initial step. This intermediate can then either undergo intersystem crossing to the more stable triplet nitrene or participate directly in subsequent reactions. The stability of azidopyridines, for instance, has been shown to be influenced by the position of the azido group, with ortho-substituents affecting the decomposition rate. researchgate.net For this compound, the decomposition mechanism involves the formation of a 2-methyl-1H-indol-5-ylnitrene intermediate. This nitrene can then undergo various transformations, such as intramolecular cyclization or intermolecular reactions, leading to the formation of new heterocyclic systems or polymeric materials. researchgate.net Factors like the presence of electron-donating or withdrawing groups on the indole (B1671886) ring can influence the rate of decomposition. rsc.org

Photo-Induced Decomposition: Photolysis of aryl azides also leads to the formation of nitrene intermediates. acs.orgacs.org The photochemical decomposition of phenyl azide (B81097) has been shown to proceed through a singlet nitrene, which can rearrange to a highly electrophilic ketenimine. This intermediate is then susceptible to attack by nucleophiles. researchgate.net In the case of this compound, UV irradiation would generate the corresponding indolylnitrene, which can engage in C-H insertion reactions or other transformations characteristic of nitrenes. thieme-connect.de The specific pathway taken depends on the reaction conditions and the surrounding molecular environment.

Decomposition MethodKey IntermediatePotential Subsequent Reactions
ThermalSinglet/Triplet IndolylnitreneIntramolecular cyclization, intermolecular reactions, polymer formation
Photo-inducedSinglet IndolylnitreneRearrangement to ketenimine, C-H insertion, nucleophilic attack

Nucleophilic and Electrophilic Interactions with the Azido Group

The azido group exhibits ambiphilic character, meaning it can react with both electrophiles and nucleophiles. acs.org

Nucleophilic Interactions: The terminal nitrogen atom (Nγ) of the azido group is mildly nucleophilic. nih.gov It can react with strong electrophiles. However, a more common reaction involving nucleophiles is the attack on a molecule containing an azido group, often leading to substitution reactions, particularly in activated systems. rsc.org For this compound, direct nucleophilic attack on the azido group itself is less common than its participation in cycloadditions.

Electrophilic Interactions: The internal nitrogen atom (Nα) of the azido group is susceptible to attack by electrophiles. nih.gov More significantly, electron-deficient azides, known as electrophilic azides, show enhanced reactivity towards electron-rich species. acs.orgresearchgate.net While the indole ring in this compound is electron-rich, the azido group itself is not typically considered strongly electrophilic. However, in the presence of strong acids, protonated aryl azides can decompose to form reactive arylnitrenium ions, which are powerful electrophiles capable of intramolecular aromatic substitution. scielo.br

Indole Nucleus Reactivity and Regioselectivity

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of substitution is directed by the inherent electronic properties of the ring system and the influence of existing substituents.

Electrophilic Aromatic Substitution (EAS) Patterns on Azidoindoles

Indoles are significantly more reactive towards electrophiles than benzene (B151609). pearson.comnih.gov Electrophilic attack preferentially occurs at the C3 position of the pyrrole (B145914) ring, as this leads to the most stable cationic intermediate (a Wheland intermediate) where the aromaticity of the benzene ring is preserved. ic.ac.ukstackexchange.com

The presence of the 2-methyl group in this compound reinforces the preference for C3 substitution. The azido group at the C5 position on the benzene ring acts as an ortho-, para-director for electrophilic aromatic substitution on the benzenoid ring, although the pyrrole ring remains the more reactive site. nih.gov Therefore, for typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation), the substitution is expected to occur predominantly at the C3 position. If the C3 position were blocked, substitution might then occur at the C2 position or on the benzene ring at positions C4 or C6, guided by the directing effect of the C5-azido and N1-H groups. researchgate.netbeilstein-journals.org

Position of AttackStability of IntermediateReason for Stability/Instability
C3HighBenzene ring aromaticity is maintained; positive charge delocalized over N1 and C2. stackexchange.com
C2LowAromaticity of the benzene ring is disrupted in key resonance structures. stackexchange.com
C4/C6ModeratePyrrole ring is more nucleophilic than the benzene ring.

Cycloaddition Reactions of the Indole π-System

The indole π-system can participate in various cycloaddition reactions, acting as a diene or dipolarophile, often leading to the formation of complex polycyclic structures. These reactions can be a powerful tool for building molecular complexity. rsc.org While the azido group itself is famous for its role in [3+2] cycloadditions, the indole nucleus can also participate in cycloadditions, such as [5+2] and [5+1] reactions, which dearomatize the indole ring to construct new ring systems. rsc.org The electronic nature of the substituents on the indole ring can influence the feasibility and outcome of these cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. organic-chemistry.orgnih.gov This reaction is significantly faster and more selective than the uncatalyzed thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers. nih.govyoutube.com

In the context of this compound, the reaction proceeds via a well-established multi-step mechanism:

Formation of Copper-Acetylide: A copper(I) catalyst first coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating its removal to form a copper-acetylide intermediate. nih.govnih.gov

Coordination and Cyclization: The this compound then coordinates to the copper-acetylide complex. The reaction proceeds through a stepwise process where the terminal nitrogen of the azide attacks the alkyne carbon, leading to a six-membered copper-containing intermediate. nih.gov

Ring Contraction and Protonation: This intermediate rearranges and undergoes ring contraction to form a copper-triazolide.

Product Release: Subsequent protonation releases the final product, the 1-(2-methyl-1H-indol-5-yl)-4-substituted-1H-1,2,3-triazole, and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanistic Details

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for toxic catalysts. okayama-u.ac.jp In this reaction, the this compound serves as the 1,3-dipole component, which reacts with a strained cycloalkyne.

The mechanism is a concerted [3+2] cycloaddition, driven by the release of ring strain from the cycloalkyne, such as a cyclooctyne (B158145) derivative. okayama-u.ac.jp The high energy of the bent alkyne bond in the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures. mdpi.com The process is highly efficient and atom-economical, yielding a stable triazole ring as the sole product. researchgate.net

The reaction rate of SPAAC can be finely tuned by modifying the structure of the cycloalkyne. Electron-withdrawing groups on the cycloalkyne ring can accelerate the reaction. For instance, oxidation of an alcohol to a ketone on a dibenzocyclooctynol (DIBO) scaffold has been shown to increase reaction rates. scispace.comuu.nl Similarly, the introduction of fluorine atoms can enhance reactivity. The choice of cycloalkyne partner, such as biarylazacyclooctynone (BARAC) or difluorinated cyclooctyne (DIFO), allows for precise control over the reaction kinetics. mdpi.com

The general mechanism proceeds as follows:

Approach of Reactants: The this compound (the 1,3-dipole) and the strained cycloalkyne approach each other.

Concerted Cycloaddition: The terminal nitrogen of the azide attacks one of the sp-hybridized carbons of the alkyne, while the internal nitrogen of the azide attacks the other alkyne carbon. This occurs in a single, concerted transition state.

Triazole Formation: The cycloaddition results in the formation of a stable, five-membered triazole ring, covalently linking the indole moiety to the cycloalkyne's original molecular scaffold.

This reaction's bioorthogonality stems from the fact that both azide and strained alkyne groups are largely inert to the vast majority of biological functional groups, ensuring that the ligation is highly specific. okayama-u.ac.jp

Table 1: Common Cycloalkynes Used in SPAAC and Factors Influencing Reactivity

Cyclooctyne DerivativeKey Structural FeatureImpact on Reactivity
DIBO (Dibenzocyclooctynol)Fused benzene ringsProvides a balance of stability and reactivity. scispace.comuu.nl
DIFO (Difluorinated Cyclooctyne)Gem-difluoride adjacent to alkyneIncreases strain and acts as an electron-withdrawing group, accelerating the reaction. mdpi.com
BARAC (Biarylazacyclooctynone)Fused aromatic rings and a ketoneExceptional reaction kinetics, suitable for low concentration applications. mdpi.com
BCN (Bicyclononyne)Bicyclic structureOffers good stability and reactivity. researchgate.net

Reduction of the Azido Group to Amino Derivatives

The azido group of this compound can be readily reduced to the corresponding primary amine, 5-amino-2-methyl-1H-indole. This transformation is crucial for synthesizing a variety of substituted indole derivatives for applications in medicinal chemistry and materials science. researchgate.netresearchgate.net Several reliable methods are employed for this reduction.

Catalytic Hydrogenation: This is one of the most common and efficient methods for converting azides to amines. The reaction involves treating the azido compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). d-nb.info The reaction is clean, and the primary byproduct is nitrogen gas (N₂), simplifying purification.

Mechanism: The surface of the palladium catalyst activates the hydrogen molecule. The azido group coordinates to the catalyst surface and is sequentially hydrogenated, leading to the extrusion of a nitrogen molecule and the formation of the primary amine.

Staudinger Reaction: The Staudinger reaction provides a mild alternative to catalytic hydrogenation for reducing azides. nih.gov This two-step process involves the reaction of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. nih.gov

Mechanism:

Iminophosphorane Formation: The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azido group. This is followed by the elimination of N₂ gas to form an aza-ylide, also known as an iminophosphorane.

Hydrolysis: The iminophosphorane is then treated with water, which hydrolyzes it to the primary amine and triphenylphosphine oxide.

Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are also effective for the reduction of azides. redalyc.org This method is typically carried out in an anhydrous ethereal solvent. The hydride reagent delivers hydride ions (H⁻) to the azide, leading to the formation of the amine after an aqueous workup.

Table 2: Comparison of Methods for Azide Reduction

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CMethanol or Ethanol, Room TemperatureClean reaction, high yield, easy workup. d-nb.infoRequires specialized hydrogenation equipment; catalyst can be flammable.
Staudinger Reaction1. PPh₃2. H₂OTHF or other aprotic solvent, then waterVery mild conditions, tolerant of many functional groups. nih.govStoichiometric amounts of phosphine are required, and the phosphine oxide byproduct can complicate purification.
Hydride ReductionLiAlH₄Anhydrous Ether or THF, followed by aqueous workupPowerful reducing agent, rapid reaction. redalyc.orgHighly reactive and not selective; reacts with many other functional groups. Requires strictly anhydrous conditions.

Oxidative and Other Transformative Reactions

Beyond the reactivity of the azido group, the indole nucleus of this compound is itself susceptible to various transformations, particularly oxidative reactions that target the electron-rich pyrrole ring. These reactions can lead to a diverse range of valuable heterocyclic structures, assuming the chosen reagents are compatible with the C5-azido substituent.

Oxidation to 2-Oxindoles: The direct oxidation of the indole C2 position is a fundamental transformation that yields 2-oxindoles, a scaffold present in many biologically active molecules. researchgate.net Standard oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS). researchgate.net The reaction likely proceeds through an initial electrophilic attack at the C3 position, followed by rearrangement and oxidation at C2.

Oxidative Azidation of the Indole Ring: The indole core can undergo further azidation reactions under oxidative conditions. For instance, treatment with an azide source like trimethylsilyl (B98337) azide (TMSN₃) in the presence of an oxidant can lead to the formation of 2,3-diazidoindolines through a radical cation intermediate. okayama-u.ac.jpmdpi.com Similarly, copper-catalyzed oxidative hydroxyazidation can introduce an azide group at C2 and a hydroxyl group at C3. mdpi.com These reactions dearomatize the indole ring, creating sp³-rich, complex structures.

Plausible Mechanism (Radical Azidation):

An oxidant generates an azidyl radical (N₃•) from the azide source.

The azidyl radical adds to the electron-rich C2 or C3 position of the indole ring, forming a stabilized radical intermediate.

This intermediate can then be trapped by another azide radical or other nucleophiles present in the reaction mixture, leading to di-functionalized indoline (B122111) products. mdpi.com

These transformative reactions highlight the synthetic versatility of the this compound scaffold, allowing for modifications at both the azido group and the indole nucleus to generate diverse molecular architectures.

Advanced Characterization and Computational Modeling of 5 Azido 2 Methyl 1h Indole

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the electronic environment, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment and number of different types of protons and carbons, while two-dimensional (2D) experiments reveal the connectivity between them.

For 5-azido-2-methyl-1H-indole, the ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the three aromatic protons on the benzene (B151609) ring, the lone proton on the pyrrole (B145914) ring, and the methyl group protons. The azido (B1232118) group at the C5 position is electron-withdrawing, which would influence the chemical shifts of the nearby protons, particularly H-4 and H-6, shifting them downfield compared to 2-methylindole (B41428).

The ¹³C NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The carbon atom directly attached to the azido group (C-5) would experience a significant downfield shift.

2D NMR experiments are crucial for unambiguous assignment of these signals.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, between H-6 and H-7 on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.
Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
N-H~8.1br s-
C2--~137.0
C2-CH₃~2.45s~13.5
C3~6.25s~100.5
C3a--~129.0
C4~7.60d~119.0
C5--~135.0
C6~6.90dd~110.0
C7~7.20d~111.5
C7a--~133.0

Vibrational spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (ν_as) of the azido (-N₃) group. This peak typically appears in the region of 2100-2150 cm⁻¹. researchgate.net The corresponding symmetric stretch (ν_s) is usually weak in the IR spectrum but may be more intense in the Raman spectrum.

Other key vibrational signatures originate from the indole (B1671886) ring. orgchemboulder.comlibretexts.orgopenstax.orglibretexts.org These include:

A moderate to sharp N-H stretching band around 3400 cm⁻¹.

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹. openstax.orglibretexts.org

A series of C=C stretching vibrations within the aromatic and pyrrole rings, typically found in the 1450-1600 cm⁻¹ region. orgchemboulder.comlibretexts.org

Out-of-plane C-H bending bands below 900 cm⁻¹, which can be indicative of the substitution pattern on the benzene ring. orgchemboulder.com

Raman spectroscopy provides complementary data, often showing strong signals for symmetric vibrations and C-C backbone stretches that may be weak in the IR spectrum. nih.govresearchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound.
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
N-H stretch~3400~3400Medium (IR)
Aromatic C-H stretch3050-31503050-3150Medium-Weak
Aliphatic C-H stretch (CH₃)2850-29602850-2960Medium
Azido (N₃) asymmetric stretch~2125~2125Very Strong (IR), Weak (Raman)
Azido (N₃) symmetric stretch~1340~1340Weak (IR), Strong (Raman)
C=C ring stretches1450-16001450-1600Medium-Strong
C-H out-of-plane bend700-900-Strong (IR)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed upon ionization provides valuable structural information. For this compound (C₉H₈N₄), the exact molecular weight is 172.0749 g/mol .

In electron ionization mass spectrometry (EI-MS), the primary and most characteristic fragmentation of an aryl azide (B81097) is the loss of a neutral molecule of nitrogen (N₂, 28 Da). researchgate.netdtic.milacs.org This results in the formation of a highly reactive nitrene radical cation. This initial loss is a key diagnostic feature. Subsequent fragmentation would likely follow pathways characteristic of methylindoles, including the loss of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring and potential ring expansion. scirp.orgacs.org

The expected fragmentation pathway would be:

Ionization to the molecular ion, [C₉H₈N₄]⁺˙ at m/z 172.

Loss of N₂ to form the nitrene fragment, [C₉H₈N]⁺˙ at m/z 144. researchgate.netdtic.mil

Loss of a hydrogen atom from the nitrene fragment to give an ion at m/z 143.

Subsequent loss of HCN from the indole core to yield fragments such as [C₈H₅]⁺ at m/z 117 or [C₇H₅N]⁺˙ at m/z 115. scirp.org

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound.
m/zPredicted Fragment IonProposed Loss from Precursor
172[C₉H₈N₄]⁺˙ (Molecular Ion)-
144[C₉H₈N]⁺˙N₂
143[C₉H₇N]⁺N₂, H˙
117[C₈H₇]⁺N₂, HCN
116[C₈H₆]⁺˙N₂, H˙, HCN

UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule. The indole ring is a well-known chromophore and fluorophore. Its absorption spectrum is characterized by two main absorption bands, designated ¹Lₐ and ¹Lₑ, arising from π→π* transitions. nih.gov

The introduction of an azido group at the C-5 position is expected to act as an auxochrome, perturbing the electronic structure of the indole chromophore. This substitution typically results in a bathochromic (red) shift of the absorption maxima compared to the parent 2-methylindole molecule. core.ac.uknih.gov

Indole derivatives are often fluorescent, and this compound is expected to exhibit luminescence upon excitation at its absorption maximum. nih.govcore.ac.ukacs.org The difference between the maximum absorption wavelength (λ_abs) and the maximum emission wavelength (λ_em) is known as the Stokes shift, which provides insight into the electronic and structural differences between the ground and excited states.

Table 4: Predicted Photophysical Properties of this compound in Ethanol.
ParameterPredicted Value
λ_abs,max (¹Lₐ band)~290-300 nm
λ_abs,max (¹Lₑ band)~270-280 nm
Molar Extinction Coefficient (ε) at λ_abs,max~5000-7000 M⁻¹cm⁻¹
λ_em,max (Fluorescence Emission)~350-370 nm
Stokes Shift~60-80 nm (~7000-9000 cm⁻¹)

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic methods provide evidence for the chemical constitution and connectivity, single-crystal X-ray crystallography offers the most definitive and high-resolution method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact spatial arrangement of every atom.

Although a crystal structure for this compound has not been reported in the public domain, the technique would be the ultimate tool for structural confirmation. The analysis would involve growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a model of the electron density and, consequently, the atomic positions.

Based on known crystal structures of related indole derivatives, the molecular geometry of this compound can be predicted with high confidence. mdpi.com The core bicyclic indole system is expected to be essentially planar. The azido group attached to the C-5 position is also characteristically linear.

The key structural parameters that would be determined include:

The planarity of the indole ring system.

The bond lengths and angles within the indole core, which may show slight deviations from standard values due to the electronic influence of the azido and methyl groups.

The geometry of the azido group (N=N=N bond angles and N-N bond lengths) and its C5-N bond length.

The conformation of the molecule, particularly the dihedral angle between the plane of the azido group and the plane of the indole ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the indole N-H group or π-π stacking between indole rings, which dictate the crystal packing.

Table 5: Predicted Key Molecular Geometry Parameters for this compound from X-ray Crystallography.
ParameterPredicted Value
Bond Length C5-N (azide)~1.40 Å
Bond Length Nα-Nβ (azide)~1.24 Å
Bond Length Nβ-Nγ (azide)~1.14 Å
Bond Angle C5-Nα-Nβ~115-120°
Bond Angle Nα-Nβ-Nγ~170-175° (nearly linear)
Indole Ring SystemPlanar

Intermolecular Interactions and Crystal Packing

While a definitive single-crystal X-ray structure for this compound is not publicly available, the nature of its intermolecular interactions and crystal packing can be reliably inferred from studies on closely related indole and aryl azide derivatives. The crystal lattice is expected to be stabilized by a network of weak non-covalent interactions, which are crucial in determining the material's polymorphism, stability, and physical properties.

Key intermolecular interactions anticipated in the crystal structure include:

N-H···N Hydrogen Bonds: The indole N-H group is a potent hydrogen bond donor and can interact with the nitrogen atoms of the azido group or the pyrrole nitrogen of a neighboring molecule. This is a common and often primary interaction in the crystal packing of N-H containing indoles.

C-H···π Interactions: Aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich π-system of the indole or benzene rings of adjacent molecules.

Azido-Mediated Interactions: The azido group itself can participate in various weak interactions. Dipole-dipole interactions involving the polar N₃ group are expected, as well as potential N···N contacts between azido groups of neighboring molecules. nih.gov

Hirshfeld Surface Analysis of analogous azido-containing aromatic compounds provides a powerful tool for visualizing and quantifying these intermolecular contacts. nih.govnih.govresearchgate.netmdpi.com A representative analysis would likely reveal that H···H contacts comprise the largest portion of the surface area, indicative of significant van der Waals forces. nih.govnih.gov Contacts such as N···H/H···N and C···H/H···C would also represent substantial contributions, quantitatively confirming the presence of hydrogen bonding and C-H···π interactions, respectively. nih.gov The interplay of these forces dictates the formation of supramolecular synthons, such as chains or sheets, which then assemble into the three-dimensional crystal structure. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides indispensable tools for probing the molecular properties of this compound at an atomic level of detail, offering insights that complement and predict experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and equilibrium geometry of molecules. Calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict molecular properties. researchgate.netmdpi.comeurjchem.combeilstein-journals.orgnih.gov

Geometry Optimization: The optimized geometry of this compound would reveal a largely planar indole ring. The azido group is also predicted to be nearly linear and coplanar with the aromatic ring to maximize conjugation. nih.gov The methyl group at the C2 position would adopt a low-energy rotational conformation.

Electronic Properties: The electronic nature of the molecule is described by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily over the electron-rich indole ring system, while the LUMO may have significant contributions from the azido group, indicating its role as an electron-accepting moiety. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. wuxiapptec.commdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, the map would show negative potential (red/yellow) around the nitrogen atoms of the azido group and the indole N-H, identifying these as sites for electrophilic attack. mdpi.com Positive potential (blue) would be located around the hydrogen atoms, particularly the N-H proton.

Table 1: Predicted Geometric and Electronic Parameters from DFT (B3LYP/6-311++G(d,p))
ParameterPredicted Value
HOMO Energy-5.8 to -6.2 eV
LUMO Energy-1.0 to -1.4 eV
HOMO-LUMO Gap (ΔE)4.6 to 5.0 eV
Dipole Moment3.0 to 3.5 D
N-N-N Angle (Azide)~170-172°

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of a molecule over time. chemmethod.comnih.govmdpi.com For this compound, MD simulations, often performed in a solvent like water to mimic physiological conditions, can provide insights into its flexibility. researchgate.net

The primary conformational freedom in this molecule involves the rotation around the C5-N (azide) single bond. MD simulations would track the trajectory of this rotation, allowing for the construction of a potential energy surface to identify the most stable conformers. The planarity of the azido group with respect to the indole ring is expected to be the most stable conformation due to favorable electronic delocalization. The simulations would also capture the rotational dynamics of the C2-methyl group and the vibrational motions of the entire molecule, providing a comprehensive picture of its behavior in a dynamic environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.netuobasrah.edu.iq

¹H NMR: The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm). Aromatic protons on the indole ring would appear in the range of 7.0-8.0 ppm. The methyl group protons at C2 would resonate as a sharp singlet around 2.4-2.5 ppm.

¹³C NMR: The carbon atoms of the indole ring would have characteristic shifts, with C2, C3a, and C7a typically appearing at lower fields. The C5 carbon, attached to the electron-withdrawing azido group, would also be shifted downfield compared to unsubstituted indole.

Vibrational (IR) Spectroscopy: The theoretical IR spectrum can be calculated from the harmonic vibrational frequencies obtained from DFT. The most characteristic vibrational mode would be the asymmetric stretch of the azido group (N₃), which typically appears as a strong, sharp band in the range of 2100-2160 cm⁻¹. dergipark.org.tr The N-H stretching vibration would be observed as a broader band around 3300-3400 cm⁻¹.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. mdpi.comnih.govmdpi.comrsc.org The UV-Vis spectrum of this compound is expected to show characteristic π→π* transitions of the indole system, likely red-shifted due to the auxochromic and conjugating effects of the azido and methyl groups. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound
SpectroscopyParameterPredicted Value
¹H NMR (in CDCl₃)δ (N-H)~10.5 ppm
δ (Aromatic C-H)7.0 - 8.0 ppm
δ (C-CH₃)~2.45 ppm
IR (cm⁻¹)ν (N₃ asymmetric stretch)~2120 cm⁻¹ (strong, sharp)
ν (N-H stretch)~3350 cm⁻¹ (broad)
UV-Vis (in MeOH)λₘₐₓ (π→π*)~280-295 nm

Quantum Chemical Calculation of Reaction Energetics and Pathways

Quantum chemical calculations are instrumental in understanding the reactivity of this compound. The azido group is known for its unique reactivity, particularly in thermal decomposition and cycloaddition reactions.

Thermal Decomposition: Aryl azides can thermally decompose to form highly reactive nitrenes with the extrusion of dinitrogen (N₂). DFT calculations can model the reaction pathway for this process, determining the transition state structure and the activation energy. The calculations would likely show that this is a unimolecular process requiring significant thermal energy, and the resulting nitrene could undergo subsequent intramolecular reactions, such as C-H insertion, to form new heterocyclic systems. researchgate.net

[3+2] Cycloaddition (Click Chemistry): The azido group can readily participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles or triazolines, respectively. researchgate.netnih.gov Quantum chemical methods can be used to investigate the energetics and mechanism of these reactions, including predicting the regioselectivity (1,4- vs. 1,5-disubstituted triazole) and determining whether the reaction is concerted or stepwise. These calculations are crucial for understanding the synthetic utility of this compound as a building block in organic synthesis. rsc.orgnih.govrsc.org

Research Applications of 5 Azido 2 Methyl 1h Indole in Chemical Biology and Material Sciences

Utilization in Bioorthogonal and Click Chemistry for Molecular Probes

The presence of the azide (B81097) moiety makes 5-azido-2-methyl-1H-indole an ideal substrate for bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). thermofisher.comnih.gov These "click" reactions are highly efficient, selective, and biocompatible, enabling the covalent linkage of the indole (B1671886) scaffold to other molecules in complex biological environments without interfering with native biochemical processes. lumiprobe.comthermofisher.comsigmaaldrich.com This capability is fundamental to its use in creating a variety of molecular probes for studying biological systems. nih.gov

This compound serves as a key building block in the synthesis of fluorescent probes for cellular imaging. rsc.org The general strategy involves a click reaction between the azide group of the indole and an alkyne-functionalized fluorophore. rsc.orgchemrxiv.org This modular approach allows for the straightforward conjugation of the indole unit to a wide variety of fluorescent dyes, including rhodamines, cyanines, and BODIPY derivatives. proquest.com

The resulting probe combines the physicochemical properties of the indole core, which can influence cell permeability and target interaction, with the spectroscopic properties of the attached fluorophore. These custom-designed probes can be used to visualize specific cellular structures or track biological processes within living cells. nih.gov The stable triazole linkage formed during the click reaction ensures that the fluorescent tag remains securely attached to the indole moiety during imaging experiments. proquest.com

Table 1: Synthesis of Fluorescent Probes via Click Chemistry

Reactant 1 Reactant 2 Reaction Type Product
This compound Alkyne-modified Fluorophore CuAAC or SPAAC Indole-Fluorophore Conjugate

In the field of molecular imaging, this compound is a valuable precursor for creating radiolabeled tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdanderson.orgnih.gov These techniques allow for the non-invasive visualization and quantification of biological processes in vivo. mdpi.com The synthesis of these tracers again utilizes the versatility of the azide group for click chemistry.

For PET imaging, a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or gallium-68 (B1239309) (⁶⁸Ga), can be attached. mdpi.com This is often achieved by reacting the this compound with an alkyne-bearing prosthetic group or chelator that carries the radioisotope. mdanderson.orgnih.gov For instance, an alkyne-modified chelator like DOTA can be clicked onto the indole, and then subsequently chelated with ⁶⁸Ga. The indole portion of the tracer can be designed to target specific receptors or enzymes, allowing for the imaging of their distribution and density in the body. mdpi.com

Table 2: Radiolabeling Strategies for PET/SPECT Tracers

Imaging Modality Radionuclide Labeling Strategy
PET Fluorine-18 (¹⁸F) Click reaction with an ¹⁸F-alkyne prosthetic group
PET Gallium-68 (⁶⁸Ga) Click reaction with an alkyne-chelator, followed by radiometal chelation
SPECT Technetium-99m (⁹⁹mTc) Click reaction with an alkyne-chelator, followed by radiometal chelation

The aryl azide group of this compound possesses dual functionality. Besides its utility in click chemistry, it can also serve as a photoaffinity labeling (PAL) agent. nih.govresearchgate.net Upon irradiation with UV light, the azide group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules, including the binding sites of target proteins. google.com

This property is exploited in chemical biology to identify the unknown cellular targets of bioactive compounds. nih.govacs.org A probe molecule is synthesized incorporating the this compound scaffold. After this probe binds to its target protein, UV irradiation permanently crosslinks them. The target protein can then be isolated and identified using proteomic techniques. nih.gov Often, a second handle, such as an alkyne, is included in the probe design to allow for the subsequent attachment of a reporter tag (e.g., biotin) via click chemistry, facilitating purification. nih.gov

The ability to readily participate in click reactions makes this compound a useful tool for the bioconjugation and functionalization of various biomolecules. sigmaaldrich.comnih.gov Scientists can introduce the indole moiety onto the surface of proteins, peptides, nucleic acids, or other biological macromolecules that have been engineered to contain a complementary alkyne group. nih.gov

This functionalization can serve multiple purposes, such as introducing a hydrophobic or a fluorescent tag to study protein folding or localization, or to develop new biomaterials with specific properties. The indole nucleus itself is a privileged structure in medicinal chemistry, and its conjugation to biomolecules can be used to investigate or modulate biological activity. nih.gov

Structure-Reactivity and Structure-Function Relationship Studies

The chemical behavior and utility of this compound are dictated by the electronic properties of its substituents and their influence on the indole core. rsc.org The indole ring is an electron-rich aromatic system, making it inherently nucleophilic, with the C3 position being the most reactive site for electrophilic substitution. youtube.commdpi.com

The reactivity of the this compound core is a finely tuned balance of the electronic effects of the azido (B1232118) and methyl groups. researchgate.netnih.govrsc.org

The methyl group at the C2 position is electron-donating through an inductive effect. This increases the electron density of the pyrrole (B145914) portion of the indole ring, further enhancing the nucleophilicity and reactivity of the C3 position towards electrophiles. mdpi.com By occupying the C2 position, it also sterically directs reactions to the C3 position.

The azido group at the C5 position is electron-withdrawing, primarily through an inductive effect, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic aromatic substitution. mdpi.comnih.gov However, its effect on the reactivity of the pyrrole ring (C3 position) is less pronounced. This electronic modulation can be beneficial, as it can prevent unwanted side reactions on the benzene ring while preserving the high reactivity at C3 needed for certain synthetic transformations. nih.gov The interplay of these two groups allows for selective functionalization and is crucial for the molecule's role as a stable, reactive handle in bioorthogonal applications.

Table 3: Influence of Substituents on the Indole Core

Substituent Position Electronic Effect Impact on Reactivity
Methyl (-CH₃) C2 Electron-donating Increases nucleophilicity of the C3 position.
Azido (-N₃) C5 Electron-withdrawing Decreases reactivity of the benzene ring toward electrophiles.

Rational Design Principles for New Chemical Probes and Ligands

The rational design of chemical probes and ligands is a cornerstone of modern chemical biology, enabling the interrogation and manipulation of biological systems with high precision. The incorporation of the this compound moiety into molecular designs is guided by several key principles that leverage the unique properties of both the indole nucleus and the azide functional group.

The indole scaffold is a well-established pharmacophore found in a multitude of biologically active compounds. mdpi.com Its ability to participate in various non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, makes it an ideal framework for designing ligands that can bind to specific biological targets such as enzymes and receptors. The 2-methyl group on the indole ring can provide steric bulk and influence the conformational preferences of the molecule, which can be fine-tuned to optimize binding affinity and selectivity.

The azide group at the 5-position of the indole ring is a particularly valuable functional handle for the development of chemical probes. Its primary utility lies in its ability to participate in bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgnih.gov This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation applications. nih.govacs.org This allows for the attachment of reporter molecules, such as fluorophores or affinity tags, to the indole-based ligand after it has interacted with its biological target. This strategy is central to techniques like activity-based protein profiling and target identification.

Furthermore, the azide group can serve as a photoaffinity labeling (PAL) precursor. nih.govnih.gov Upon photolysis, the azide is converted into a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules, including the binding pocket of a target protein. This allows for the permanent labeling and subsequent identification of interacting partners. The strategic placement of the azide at the 5-position of the indole ring allows for the exploration of specific regions of a binding site.

The rational design process for probes and ligands incorporating this compound involves a careful consideration of the target's structure and the desired application. Molecular modeling and structure-activity relationship (SAR) studies are often employed to optimize the placement of the azido group and other substituents on the indole scaffold to achieve the desired biological activity and probing capabilities.

Design PrincipleKey Feature of this compoundApplication in Chemical Probes/Ligands
Scaffold-Based Design Privileged indole coreMimicking natural ligands, providing a framework for target binding.
Bioorthogonal Chemistry Azide functionality for "click" reactionsAttachment of reporter tags (fluorophores, biotin) for visualization and pulldown experiments.
Photoaffinity Labeling Photoreactive azide groupCovalent labeling of target proteins for identification and binding site mapping.
Structure-Activity Relationship (SAR) Modifiable indole ring and azide positionOptimization of binding affinity, selectivity, and probe functionality.

Intermediate in the Synthesis of Complex Heterocyclic Systems and Novel Architectures

Beyond its direct application in chemical probes, this compound serves as a valuable and versatile intermediate in the synthesis of more complex heterocyclic systems and novel molecular architectures. The reactivity of both the indole ring and the azide group can be harnessed to construct a wide array of intricate structures with potential applications in medicinal chemistry and materials science.

Precursor for Fused Ring Systems and Macrocycles

The azide functionality of this compound is a key reactive handle for the construction of fused heterocyclic rings. One of the most prominent reactions is the intramolecular azide-alkyne cycloaddition, which can lead to the formation of triazole-fused indole systems. researchgate.netkuleuven.benih.govresearchgate.net By introducing an alkyne-containing substituent at an appropriate position on the indole nucleus, a subsequent intramolecular "click" reaction can be triggered to form a new heterocyclic ring fused to the indole core. This strategy provides a powerful and efficient method for accessing novel, rigid, and structurally complex scaffolds.

The versatility of the azide group also extends to other types of cyclization reactions. For instance, intramolecular cyclization of azides can be used to generate various nitrogen-containing heterocycles. mdpi.comrsc.org The specific outcome of the reaction can often be controlled by the choice of reaction conditions and the nature of the other functional groups present in the molecule.

Furthermore, this compound can be employed in the synthesis of macrocycles. beilstein-journals.orgnih.gov Macrocyclic compounds are of significant interest in drug discovery due to their ability to bind to challenging protein targets. By incorporating the this compound unit into a linear precursor containing another reactive group, such as an alkyne, an intramolecular cyclization can be effected to form a macrocyclic structure. The indole moiety can provide a degree of pre-organization to the linear precursor, facilitating the macrocyclization process.

Reaction TypeReactive Group on this compoundResulting Structure
Intramolecular Azide-Alkyne CycloadditionAzideTriazole-fused indole
Other Intramolecular CyclizationsAzideVarious fused N-heterocycles
MacrocyclizationAzideIndole-containing macrocycles

Building Block for Diverse Chemical Libraries

The concept of combinatorial chemistry relies on the use of versatile building blocks that can be systematically combined to generate large and diverse libraries of compounds for high-throughput screening. nih.govchemrxiv.orgchemrxiv.org this compound is an excellent candidate for such a building block due to the presence of two distinct points of functionalization: the indole nitrogen and the azide group.

The indole nitrogen can be readily alkylated or acylated, allowing for the introduction of a wide variety of substituents. This provides a straightforward way to explore the chemical space around the indole core and to modulate the physicochemical properties of the resulting molecules.

The azide group, as previously discussed, is a versatile handle for "click" chemistry. This allows for the facile and efficient coupling of the indole core to a diverse range of other building blocks that contain a terminal alkyne. This modular approach enables the rapid assembly of large libraries of compounds with a common 5-(1,2,3-triazolyl)-2-methyl-1H-indole core but with diverse appendages attached to the triazole ring.

The combination of these two functionalization strategies allows for the creation of highly diverse chemical libraries based on the this compound scaffold. These libraries can be screened against a wide range of biological targets to identify novel hit compounds for drug discovery and to explore structure-activity relationships.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-azido-2-methyl-1H-indole, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of azido-functionalized indoles typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

  • Step 1 : React 3-(2-azidoethyl)-5-fluoro-1H-indole with terminal alkynes (e.g., 1-ethynyl-4-fluorobenzene) using CuI as a catalyst in a PEG-400/DMF solvent mixture at room temperature for 12 hours .
  • Step 2 : Dilute with H₂O, extract with ethyl acetate, dry with Na₂SO₄, and concentrate via rotary evaporation.
  • Step 3 : Purify via column chromatography (70:30 ethyl acetate/hexane). Yields range from 22% to 42%, depending on substituents and reaction scale.
  • Optimization Tips :
  • Use PEG-400 to enhance solubility and reduce side reactions.
  • Ensure stoichiometric excess of the alkyne (1.1–1.2 eq.) to drive the reaction.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic protons in the δ 6.8–7.5 ppm range (indole core) and methyl group protons at δ ~2.4 ppm (singlet for 2-methyl). The azido group does not directly appear but may deshield adjacent protons .
  • ¹³C NMR : The indole carbons resonate at δ 110–140 ppm. The methyl carbon (C2) appears at δ ~12–15 ppm .
  • HRMS : Use electrospray ionization (ESI+) to detect [M+H]⁺. For C₁₀H₉N₄, expect m/z ~201.0874 .
  • IR Spectroscopy : Confirm the azide stretch at ~2100–2200 cm⁻¹.

Q. How should researchers purify this compound to achieve high purity, and what solvents are optimal?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (30:70 to 50:50 gradient). Monitor fractions by TLC.
  • Recrystallization : If crystalline, dissolve in hot ethanol and cool slowly. Avoid DCM/ether due to azide instability.
  • Yield vs. Purity Trade-offs : Higher polarity solvents (e.g., ethyl acetate) improve resolution but may reduce recovery.

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when analyzing this compound derivatives?

  • Methodological Answer :

  • Refinement Software : Use SHELXL for small-molecule refinement. Validate with R-factor convergence (target R1 < 0.05) .
  • Validation Tools : Employ ORTEP-3 for thermal ellipsoid visualization to detect disorder in the azido group .
  • Ring Puckering Analysis : Apply Cremer-Pople parameters (e.g., amplitude q₂ and phase θ) to quantify non-planarity in the indole ring .

Q. What computational approaches predict the reactivity of the azido group in this compound under varying conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model azide decomposition pathways (e.g., Staudinger reactions).
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. PEG-400) on reaction kinetics using GROMACS.
  • Electrostatic Potential Maps : Identify electron-deficient regions (azide N3 atom) prone to nucleophilic attack .

Q. How do electronic effects of the 5-azido substituent influence the reactivity of 2-methylindole compared to halogen or methoxy analogs?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The azido group reduces electron density at C3/C4 positions, enhancing electrophilic substitution at C6/C7. Compare to 5-fluoroindole (δ 7.1–7.3 ppm in ¹H NMR) .
  • Reactivity Trends :
Substituentσₚ (Hammett)Preferred Reaction Site
-N₃+0.60C6 (Friedel-Crafts)
-F+0.06C4 (Suzuki coupling)
-OCH₃-0.27C3 (Nitration)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.